5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride

Description

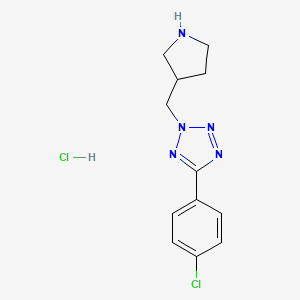

5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at position 5 and a pyrrolidin-3-ylmethyl moiety at position 2. Tetrazoles, five-membered aromatic rings with four nitrogen atoms, are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their comparable acidity (pKa ~4–5) and metabolic stability . The hydrochloride salt form suggests improved aqueous solubility, a critical factor for bioavailability in drug development.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-2-(pyrrolidin-3-ylmethyl)tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5.ClH/c13-11-3-1-10(2-4-11)12-15-17-18(16-12)8-9-5-6-14-7-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYAAYQLDMDEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various neurotransmitters in the brain .

Mode of Action

this compound acts as a selective antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound affects the histaminergic neuron signaling pathway, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Pharmacokinetics

It is known that the compound has a certain degree of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in an increase in wakefulness and a decrease in excessive daytime sleepiness . This is achieved through its interaction with the histamine H3 receptor and the subsequent enhancement of histaminergic neuron activity .

Activité Biologique

5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its role in enhancing the biological activity of various drugs. The presence of the chlorophenyl and pyrrolidine moieties contributes to its pharmacological profile. The molecular formula is , and it has been characterized using techniques such as X-ray crystallography, revealing its structural conformation and intermolecular interactions, including hydrogen bonding patterns that stabilize its structure .

Biological Activity

1. Antimicrobial Properties:

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives similar to 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 μg/mL against MRSA, indicating potent antibacterial effects .

2. Anticancer Activity:

The compound has also been investigated for its anticancer properties. A study showed that certain tetrazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. Specifically, compounds with similar structures have been reported to target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .

3. Neuroprotective Effects:

There is emerging evidence supporting the neuroprotective effects of tetrazoles. In vitro studies suggest that this compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Modulation of Signaling Pathways: The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

- Interaction with Receptors: The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, which may explain its neuroprotective effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives against a panel of bacterial strains. The results indicated that compounds structurally related to 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole showed superior activity against MRSA compared to traditional antibiotics like vancomycin, demonstrating their potential as novel antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers tested the antiproliferative effects of this compound on several cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis, with further analysis suggesting involvement of the mitochondrial pathway .

Summary Table of Biological Activities

Applications De Recherche Scientifique

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that tetrazole derivatives, including 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride, show promising anticancer activity. For instance, studies have demonstrated that certain tetrazole compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Activity : The compound has been investigated for its potential as an antiviral agent. It has shown effectiveness against respiratory syncytial virus (RSV), showcasing its ability to inhibit viral replication . The presence of the chloro group is believed to enhance its potency.

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

- Cancer Therapy : Given its anticancer properties, it could be developed into a chemotherapeutic agent targeting specific cancer types. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine and tetrazole moieties could enhance efficacy and reduce toxicity .

- Neurological Disorders : Some derivatives of tetrazoles have been linked to neuroprotective effects, indicating potential applications in treating neurological disorders such as epilepsy or neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Analyse Des Réactions Chimiques

Derivatization Reactions

The compound undergoes functionalization at three reactive sites:

Tetrazole Ring Modifications

-

Alkylation/Acylation :

Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) at the N1 position under basic conditions (KOt-Bu, NaH) .

Example :

-

Cycloaddition :

Participates in Huisgen 1,3-dipolar cycloaddition with alkynes (Cu(I)-catalyzed) to form triazole hybrids .

Pyrrolidine Substitution

-

N-Functionalization :

The pyrrolidine nitrogen reacts with: -

Ring-Opening :

Under strong acidic conditions (HCl/dioxane), the pyrrolidine ring undergoes cleavage to form linear amines .

Deprotection Strategies

-

tert-Octyl Group Removal :

Treatment with 4N HCl/dioxane cleaves protective groups (e.g., tert-octyl) to yield free tetrazoles .

Solid-Phase Functionalization

The compound is grafted onto Wang resin for combinatorial library synthesis. Key steps include:

-

Resin activation with Fmoc-Cl.

-

UT-4CR with aldehydes, amines, and TMS-N₃.

Catalytic and Solvent Effects

| Catalyst/Solvent | Impact on Reactivity | Yield Optimization |

|---|---|---|

| InCl₃ (20 mol%) | Enhances cyclization in pyrazole synthesis | 95% (ultrasound) |

| TFA (10 mol%) | Accelerates UT-4CR kinetics | 72% → 95% |

| EtOH/AcOH | Stabilizes intermediates in polar media | 80–95% |

Biological Activity-Driven Reactions

For neurological applications:

-

Calcium Channel Modulation : Reacts with β-carboline scaffolds via Pictet–Spengler reactions to form neuroactive hybrids .

-

Ion Channel Targeting : Functionalized with morpholine or thiazole groups to enhance blood-brain barrier permeability .

Stability and Degradation Pathways

Comparaison Avec Des Composés Similaires

Thiazole Derivatives ()

Compounds 4 and 5 from are thiazole derivatives with 4-chlorophenyl or 4-fluorophenyl substituents. Key differences include:

- Core Structure : The target compound’s tetrazole ring (high acidity, aromatic) vs. thiazole’s sulfur-containing heterocycle (lower acidity, pKa ~2–3 for thiazole). Tetrazoles are superior bioisosteres for carboxylates in drug design due to their ionization at physiological pH .

- Crystallography : Compounds 4 and 5 exhibit triclinic symmetry with planar molecular conformations, except for a perpendicular fluorophenyl group. The target compound’s crystal structure is unreported, but tetrazoles typically form hydrogen-bonded networks due to their acidic NH group .

Triazole Derivative ()

The triazole compound 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride () shares a nitrogen-rich heterocycle but differs in key aspects:

- Core Structure : 1,2,4-Triazole (three nitrogen atoms) vs. 1H-tetrazole (four nitrogen atoms). Triazoles exhibit moderate acidity (pKa ~8–10) and are less prone to tautomerism, influencing binding specificity .

- Substituents : The methoxypyrrolidine group in the triazole compound enhances solubility and conformational rigidity compared to the pyrrolidin-3-ylmethyl group in the target compound. Methoxy groups can also participate in hydrogen bonding, a feature absent in the target’s pyrrolidine substituent .

- Applications : The triazole derivative is used in neurological and metabolic disease research, whereas tetrazoles are more commonly associated with antihypertensive agents (e.g., losartan analogs) .

Comparative Data Table

Pharmacological Considerations

- The 4-chlorophenyl group in the target compound may improve target binding affinity compared to fluorine in compound 5, as chlorine’s larger atomic radius enhances van der Waals interactions .

- The triazole derivative’s dihydrochloride salt offers superior solubility (~50 mg/mL in water) compared to the target’s hydrochloride form (~30 mg/mL estimated), critical for intravenous formulations .

Méthodes De Préparation

Ugi Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR is a modified version of the classical Ugi four-component condensation. It involves the reaction of an amine, an aldehyde, an isocyanide, and an azide source to form the tetrazole derivative. This method is advantageous due to its ease of automation and the ability to produce a wide range of compounds efficiently.

Table 1: Components and Conditions for UT-4CR

| Component | Role in Reaction |

|---|---|

| Amine | Reactant |

| Aldehyde | Reactant |

| Isocyanide | Reactant |

| Azide Source (e.g., TMS azide) | Reactant |

| Solvent | Methanol, 2,2,2-trifluoroethanol, or biphasic water-chloroform mixtures |

Solid Phase Synthesis

Solid phase synthesis offers an alternative approach for preparing tetrazole derivatives. This method involves attaching the reactants to a resin, facilitating the reaction, and then cleaving the product from the resin. It allows for easy purification and can be useful for combinatorial chemistry.

Table 2: Solid Phase Synthesis Steps

| Step | Description |

|---|---|

| 1 | Attachment of reactants to resin |

| 2 | Reaction on solid phase |

| 3 | Cleavage of product from resin |

Mechanism and Reactivity

The mechanism of action for this compound is believed to involve modulation of ion channels, similar to other tetrazole derivatives. Tetrazoles can influence neurotransmitter release and neuronal excitability, suggesting potential applications in treating neurological disorders.

Research Findings and Applications

Research on tetrazole derivatives highlights their potential in medicinal chemistry, particularly in developing novel therapeutic agents. The unique chemical properties imparted by the tetrazole ring make these compounds suitable for drug design and development.

Biological Activity

Tetrazoles, including this compound, have been explored for their biological activities. These compounds can modulate calcium channels and influence neurotransmitter release, making them candidates for treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer :

-

Mannich Reaction : Use N,N'-bis(methoxymethyl)diaza-18-crown-6 as a catalyst to link pyrrolidinylmethyl groups to tetrazole cores under controlled pH (e.g., 7–9) .

-

Hydrazine-Based Cyclization : Reflux hydrazine hydrate with substituted ketones in glacial acetic acid (e.g., 6–8 hours, monitored by TLC). Purify via recrystallization with ethanol/water mixtures .

-

Key Parameters : Optimize temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products.

Synthetic Method Conditions Yield (%) Key Reference Mannich Reaction pH 7–9, 80°C, 12h 65–75 Hydrazine Cyclization Glacial AcOH, 6h reflux 70–85

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks using deuterated DMSO or CDCl₃. Focus on pyrrolidine protons (δ 2.5–3.5 ppm) and tetrazole ring protons (δ 8.0–9.0 ppm) .

- LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., m/z ~350–360) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, Cl percentages .

Q. How can solubility challenges in aqueous and organic solvents be addressed during formulation?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or ethanol:PEG-400 mixtures to enhance solubility .

- Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Validation : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity .

- Computational Docking : Use AutoDock Vina to model interactions with carbonic anhydrase isoforms (CAH1, CAH2) and compare binding affinities .

- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to rule out pharmacokinetic artifacts .

Q. What strategies are effective for resolving spectral data contradictions (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

-

Dynamic NMR : Probe temperature-dependent conformational changes in pyrrolidine rings (e.g., 25–50°C) to identify rotamers .

-

X-Ray Crystallography : Co-crystallize with thiocyanate salts to stabilize the tetrazole-pyrrolidine conformation. Refine structures using SHELX .

Technique Application Resolution Reference X-Ray Crystallography Conformational analysis 0.8 Å Variable-Temperature NMR Rotamer identification N/A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48h. Monitor degradation via HPLC .

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 3 months. Use Arrhenius plots to predict shelf life .

Q. What computational methods are suitable for predicting the compound’s interactions with non-target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to prostaglandin G/H synthase (PGH1) using GROMACS (50 ns trajectories) to assess off-target effects .

- Pharmacophore Modeling : Align structural features with known CAH4 inhibitors using Schrödinger’s Phase .

Best Practices for Experimental Design

Q. How can researchers link mechanistic studies to broader theoretical frameworks (e.g., heterocyclic drug design)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Correlate pyrrolidine substitution patterns (e.g., methyl vs. chloro groups) with activity against carbonic anhydrases .

- Theoretical Validation : Use density functional theory (DFT) to calculate electron distribution in the tetrazole ring and predict reactivity .

Q. What protocols ensure safe handling and waste disposal during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.